

An In-depth Technical Guide to **trans-2-Aminocyclopentanol Hydrochloride**

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Compound of Interest

Compound Name: *trans-2-Aminocyclopentanol hydrochloride*

Cat. No.: *B153605*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentane scaffold and the stereochemical relationship between the amino and hydroxyl groups make it a valuable synthon for introducing chirality and functionality in drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of its various stereoisomers, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

The properties of **trans-2-aminocyclopentanol hydrochloride** can vary slightly depending on the specific stereoisomer. The most common commercially available forms are the (1R,2R) and (1S,2S) enantiomers, as well as the racemic mixture.

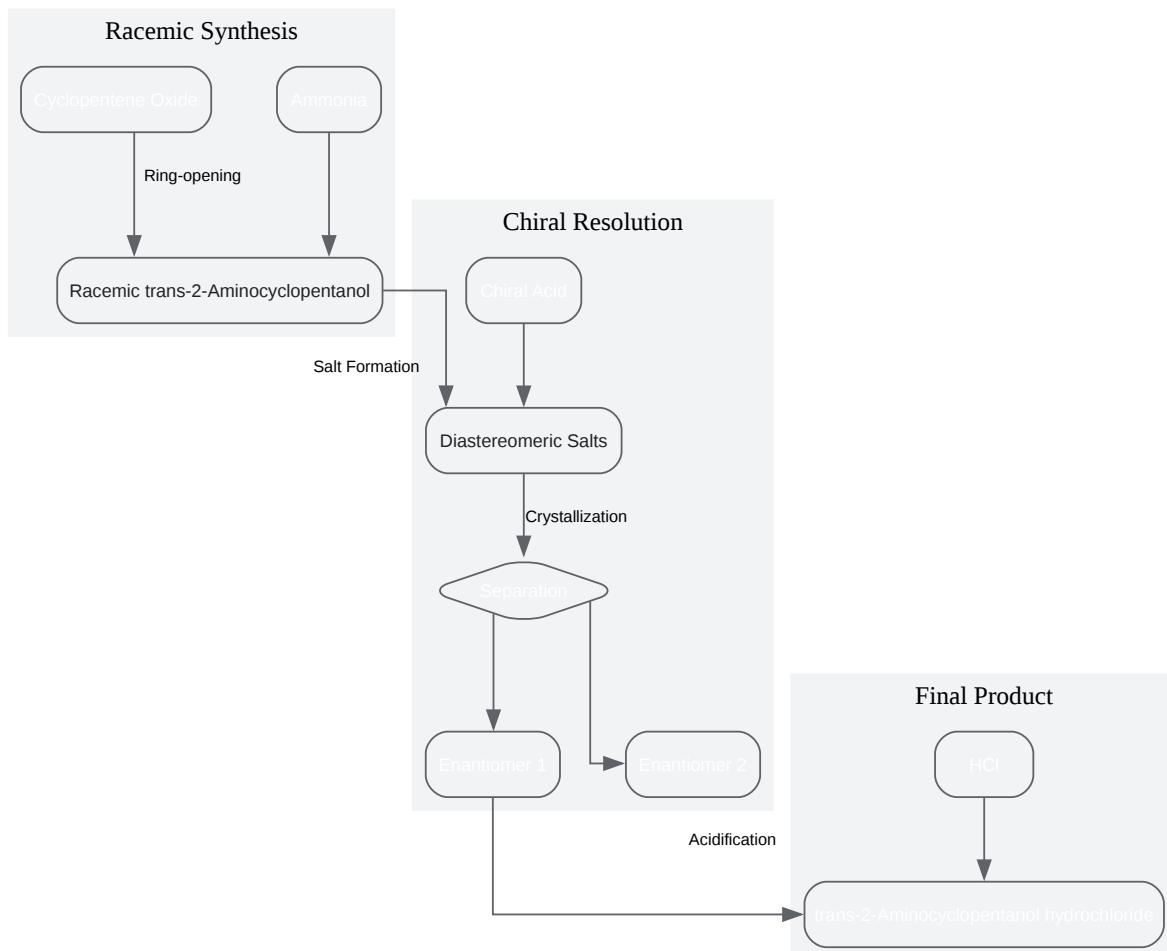
Property	(1R,2R)-trans-2-Aminocyclopentanol hydrochloride	(1S,2S)-trans-2-Aminocyclopentanol hydrochloride	General/Racemic trans-2-Aminocyclopentanol hydrochloride
CAS Number	68327-11-7[1][2][3][4] [5]	68327-04-8[6][7]	31775-67-4[8][9]
Molecular Formula	C ₅ H ₁₂ CINO[1][4][6]	C ₅ H ₁₂ CINO[6][7]	C ₅ H ₁₂ CINO[8]
Molecular Weight	137.61 g/mol [1][2][4] [6]	137.61 g/mol [6][7]	137.61 g/mol [8]
Melting Point	191-196 °C[3][8]	155-160 °C[10]	191-196 °C[8]
Appearance	White to off-white crystalline solid[10]	White crystalline solid[10]	Data not available
Solubility	Soluble in water and alcohol[10]	Soluble in water and alcohol[10]	Data not available
Storage	Store at 2-8°C under an inert atmosphere[3]	Store at 2-8°C under an inert atmosphere[11]	Store at 2-8°C under an inert atmosphere[8]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **trans-2-aminocyclopentanol hydrochloride** is a key challenge and is crucial for its application in pharmaceutical synthesis. Several strategies have been developed, primarily involving the resolution of racemic mixtures or asymmetric synthesis.

General Synthetic Workflow

A common approach to obtaining enantiomerically pure trans-2-aminocyclopentanol involves the synthesis of a racemic mixture followed by chiral resolution.



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General workflow for the synthesis of enantiopure **trans-2-aminocyclopentanol hydrochloride**.

Experimental Protocol: Resolution of Racemic trans-1,2-diaminocyclohexane (Illustrative Example)

While a specific detailed protocol for trans-2-aminocyclopentanol is not readily available in the searched literature, the resolution of a similar compound, trans-1,2-diaminocyclohexane, provides a representative experimental approach. This method relies on the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

Materials:

- Racemic trans-1,2-diaminocyclohexane
- L-(+)-Tartaric acid
- Distilled water
- Glacial acetic acid
- Methanol

Procedure:

- Dissolve L-(+)-tartaric acid in distilled water in a beaker with stirring.[12]
- Slowly add the racemic mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition rate should be controlled to manage the exothermic reaction, with the temperature reaching approximately 70°C.[12]
- To the resulting solution, add glacial acetic acid at a rate that allows the temperature to reach 90°C.[12]
- Cool the mixture in an ice bath for at least 2 hours to facilitate the precipitation of the diastereomeric salt.[12]
- Collect the precipitate by vacuum filtration.[12]
- Wash the filter cake with cold water and then with methanol.[12]

- Dry the solid to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The enantiomeric purity can be determined by converting a small sample to the corresponding bis-m-toluoyl amide for analysis.[\[12\]](#)

This procedure illustrates the general principles of classical resolution that can be adapted for the separation of enantiomers of trans-2-aminocyclopentanol.

Spectral Data

Detailed spectral data for **trans-2-aminocyclopentanol hydrochloride** are not widely published. However, based on its structure, the following characteristic signals would be expected.

Expected ^1H NMR Signals (in D_2O):

- Multiplets corresponding to the protons on the cyclopentane ring.
- A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).
- A multiplet for the proton attached to the carbon bearing the amino group (CH-NH_3^+).

Expected ^{13}C NMR Signals (in D_2O):

- Signals for the five carbon atoms of the cyclopentane ring. The carbons attached to the hydroxyl and amino groups would be shifted downfield compared to the other ring carbons.

Expected IR Spectral Bands (as KBr pellet):

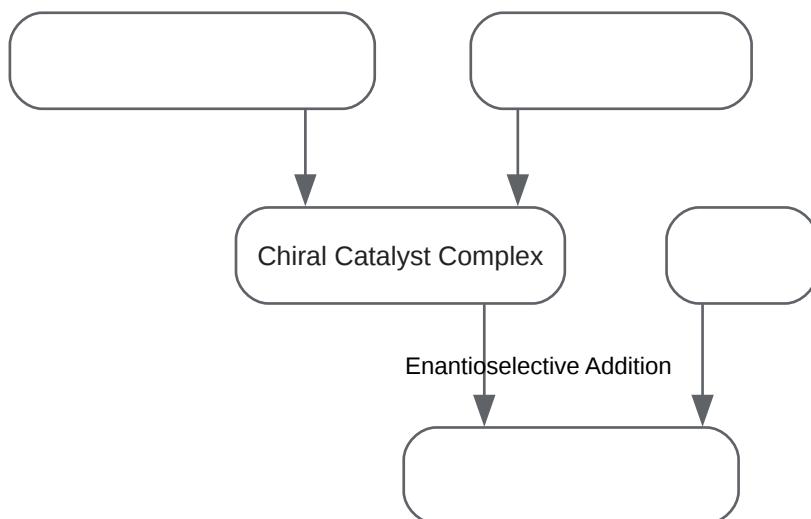
- A broad band in the region of $3200\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.
- C-H stretching vibrations for the cyclopentane ring just below 3000 cm^{-1} .
- C-N and C-O stretching vibrations in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).

Applications in Drug Development

trans-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its primary use is as a precursor to introduce specific stereochemistry into a target molecule, which is often critical for its biological activity and safety profile.

Role as a Chiral Ligand in Asymmetric Synthesis

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. They are particularly effective in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for forming chiral secondary alcohols.



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Use of trans-2-aminocyclopentanol as a chiral ligand.

Use in the Synthesis of Bioactive Molecules

Derivatives of trans-2-aminocyclopentanol have been incorporated into molecules with potential therapeutic applications, including antiviral and anticancer agents. The specific stereochemistry of the aminocyclopentanol moiety is often essential for the desired pharmacological effect.

Safety and Handling

trans-2-Aminocyclopentanol hydrochloride is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes

the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

trans-2-Aminocyclopentanol hydrochloride is a fundamentally important chiral building block for the pharmaceutical industry. Its value lies in its rigid stereochemical structure, which allows for the controlled introduction of chirality in the synthesis of complex drug molecules. While detailed synthetic protocols and direct biological activity data for the parent compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is well-established. Further research into novel synthetic routes and the potential biological activities of this compound and its simple derivatives could open new avenues for drug discovery.

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